molecular formula C12H12N2O2S B1227150 4-methoxy-N-(3-methyl-2-thiazolylidene)benzamide

4-methoxy-N-(3-methyl-2-thiazolylidene)benzamide

Cat. No. B1227150
M. Wt: 248.3 g/mol
InChI Key: SQDWSMPIRGBKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(3-methyl-2-thiazolylidene)benzamide is a member of benzoic acids.

Scientific Research Applications

Synthesis and Precursor Applications

  • High-Yield Synthesis of Precursors for Radioactive Compounds : The compound has been utilized in the high-yield synthesis of precursors like (S)-BZM for the preparation of radioactive compounds such as (S)-123I-IBZM. This process begins with 2,6-dimethoxybenzoic acid and uses N-Hydroxysuccinimide/dicyclohexyl-carbodiimide as an activating system (Bobeldijk et al., 1990).

Antihyperglycemic Agents

  • Development of Antidiabetic Agents : A structure-activity relationship study led to the identification of a benzamide derivative, KRP-297, as a potential drug for treating diabetes mellitus. This discovery highlights the role of benzamide derivatives in antidiabetic research (Nomura et al., 1999).

Antioxidant Properties

  • Study of Antioxidant Activities : The compound has been part of studies to analyze its structure both experimentally and theoretically, revealing its potential antioxidant properties. Techniques like X-ray diffraction and DFT calculations have been used to understand its molecular structure and properties (Demir et al., 2015).

Antimicrobial and Antifungal Applications

  • Synthesis and Evaluation of Antimicrobial Activities : Benzamide derivatives, including 4-methoxy-N-(3-methyl-2-thiazolylidene)benzamide, have been synthesized and evaluated for antimicrobial activities. These compounds have shown significant activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Chawla, 2016).

Neuroleptic Activity

  • Neuroleptic Properties : The compound has been involved in the synthesis of benzamides for potential neuroleptic (antipsychotic) activities. Studies have examined their inhibitory effects on certain behaviors in rats, indicating their potential use in psychosis treatment (Iwanami et al., 1981).

Nematocidal Activity

  • Nematocidal Activities in Agriculture : Novel derivatives of 4-methoxy-N-(3-methyl-2-thiazolylidene)benzamide have been synthesized and evaluated for nematocidal activities. Some derivatives have shown promising results against Bursaphelenchus xylophilus, a significant pest in agriculture (Liu et al., 2022).

Gelation Behavior and Supramolecular Chemistry

  • Supramolecular Gelators : Studies on N-(thiazol-2-yl) benzamide derivatives, including 4-methoxy-N-(3-methyl-2-thiazolylidene)benzamide, have explored their gelation behavior. Understanding the role of methyl functionality and multiple non-covalent interactions in these compounds contributes to advancements in supramolecular chemistry and materials science (Yadav & Ballabh, 2020).

properties

Product Name

4-methoxy-N-(3-methyl-2-thiazolylidene)benzamide

Molecular Formula

C12H12N2O2S

Molecular Weight

248.3 g/mol

IUPAC Name

4-methoxy-N-(3-methyl-1,3-thiazol-2-ylidene)benzamide

InChI

InChI=1S/C12H12N2O2S/c1-14-7-8-17-12(14)13-11(15)9-3-5-10(16-2)6-4-9/h3-8H,1-2H3

InChI Key

SQDWSMPIRGBKQX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CSC1=NC(=O)C2=CC=C(C=C2)OC

solubility

36.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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